![molecular formula C9F17KO2 B3040505 Potassium perfluorononanoate CAS No. 21049-38-7](/img/structure/B3040505.png)
Potassium perfluorononanoate
Overview
Description
Synthesis Analysis
PFNA-K is typically synthesized from perfluorononanoic acid, which is reacted with potassium hydroxide. The resulting product is then purified by recrystallization. The final product is characterized by various spectroscopic and analytical methods such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Potassium perfluorononanoate is a highly reactive strong acid in its acidic form. In its conjugate base form as a salt, it is stable and commonly ion paired with ammonium .Physical And Chemical Properties Analysis
PFNA-K is a white solid with a molecular weight of 502.17 g/mol. It has a melting point of 170-175°C and is soluble in water, alcohols, and organic solvents. PFNA-K has a high boiling point of 320°C and is thermally stable up to 400°C. Its high surface activity and low surface tension make it useful as a wetting agent, emulsifier, and dispersant in various applications.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Potassium perfluorononanoate, focusing on six unique applications:
Environmental Remediation
Potassium perfluorononanoate (PFNA) is used in environmental remediation due to its surfactant properties. It can help in the removal of hydrophobic organic contaminants from soil and water. PFNA’s ability to form micelles allows it to encapsulate and mobilize pollutants, making them easier to extract and treat .
Analytical Chemistry
In analytical chemistry, PFNA is employed as a standard or reference material for the detection and quantification of perfluorinated compounds in environmental samples. Its stability and well-defined chemical properties make it suitable for use in liquid chromatography-mass spectrometry (LC-MS) methods .
Biomedical Research
PFNA is studied for its potential effects on human health, particularly its bioaccumulation and toxicity. Research in biomedical fields often focuses on understanding the mechanisms of PFNA’s interaction with biological systems, including its impact on liver function, endocrine disruption, and developmental toxicity .
Environmental Monitoring
PFNA is monitored in environmental studies to track pollution levels and understand its distribution in ecosystems. Its presence in water, soil, and biota is measured to evaluate the effectiveness of regulatory measures and to develop strategies for mitigating its environmental impact.
SpringerLink - Perfluorinated Compounds: An Overview SpringerLink - Synthesis and application of non-bioaccumulable fluorinated surfactants RSC - Development and application of an LC-MS method : SpringerLink - Perfluorinated Compounds: An Overview : SpringerLink - Synthesis and application of non-bioaccumulable fluorinated surfactants : RSC - Development and application of an LC-MS method : SpringerLink - Perfluorinated Compounds: An Overview : SpringerLink - Synthesis and application of non-bioaccumulable fluorinated surfactants
Mechanism of Action
Target of Action
Potassium perfluorononanoate, also known as perfluorononanoic acid (PFNA), is a synthetic perfluorinated carboxylic acid and fluorosurfactant . The primary target of PFNA is the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
PFNA interacts with its primary target, PPARα, leading to its activation . This activation triggers a series of downstream effects, including major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . Other putative mechanisms for PFNA include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .
Biochemical Pathways
PFNA affects several biochemical pathways. One of the key pathways influenced by PFNA is the hypothalamus–pituitary–thyroid axis . Alterations in this pathway can lead to changes in thyroid hormone synthesis and metabolism . Additionally, PFNA can induce changes in the MAPK signaling pathway, which is crucial for cellular responses to various stimuli .
Pharmacokinetics
This stability suggests that once absorbed, PFNA may persist in the body for a long time, potentially leading to bioaccumulation .
Result of Action
The molecular and cellular effects of PFNA’s action are diverse. For instance, PFNA can cause significant changes in the thyroid follicles of male zebrafish, including histological changes and elevated plasma T3 levels . In the liver, the abundance of gene transcript encoding the protein transthyretin (TTR) was significantly induced, while the expression of UDP-glucuronosyltransferases was inhibited . These changes can disrupt normal cellular function and lead to various toxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFNA. For example, the presence of other contaminants in the environment can potentially interact with PFNA, affecting its bioavailability and toxicity . Furthermore, the pH and temperature of the environment can influence the stability and reactivity of PFNA . It’s also important to note that PFNA is an environmental contaminant found in people and wildlife along with PFOS and PFOA , suggesting that its action can be influenced by the presence of these other compounds.
Safety and Hazards
properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFBXHIFWZSIJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F17KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896634 | |
Record name | Potassium perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium perfluorononanoate | |
CAS RN |
21049-38-7 | |
Record name | Potassium perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.